molecular formula C2H4 B073452 (E)-1,2-Dideuteroethylene CAS No. 1517-53-9

(E)-1,2-Dideuteroethylene

Cat. No.: B073452
CAS No.: 1517-53-9
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-QDNHWIQGSA-N
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Description

(E)-1,2-Dideuteroethylene is a high-purity, deuterium-labeled analog of trans-1,2-dichloroethylene, supplied as a cis/trans mix with a chemical purity of 98% and a linear formula of ClCD=CDCl (MW = 98.96 g/mol) . This stable isotopologue is an essential reagent in advanced chemical research, particularly for probing reaction mechanisms and kinetics. The incorporation of deuterium atoms at the vinylic positions creates a distinct spectroscopic signature, making the compound invaluable for studies using techniques such as NMR and IR spectroscopy, where it serves as a non-perturbative tracer. Its primary research value lies in mechanistic investigations, especially in the catalytic destruction and transformation of chlorinated hydrocarbons. Studies on similar chlorinated ethenes show they can undergo complex pathways on catalyst surfaces, including adsorption, dechlorination, and oxidation, ultimately forming carbonyl species, carboxylates, CO₂, and HCl . The deuterium labels in this compound allow researchers to track the fate of hydrogen (deuterium) atoms during these processes, distinguishing between different elimination mechanisms (e.g., E1, E2, or E1cb) and providing insights into the formation of intermediates and products . This is critical for developing more efficient and selective catalysts for environmental remediation. Furthermore, the compound is used in organic synthesis, where its vinylic halide functionality allows for selective cross-coupling reactions. The deuterium labels enable the stereoselective synthesis of more complex deuterated molecules for use in mass spectrometry, reaction kinetics studies, and as internal standards . CAS Number: 15075-90-8 (Labeled) Unlabeled : 540-59-0 (1,2-Dichloroethylene) , 156-60-5 (trans-isomer) Linear Formula: ClCD=CDCl Molecular Weight: 98.96 g/mol Handling and Safety: This chemical is intended for use by qualified laboratory personnel only. Refer to the Safety Data Sheet for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diprotioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1H,2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-JCIKQZAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C=C[1H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

28.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-53-9
Record name (E)-1,2-Dideuteroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational Concepts and Research Significance of Deuterated Ethenes

Significance of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. numberanalytics.com By replacing an atom with one of its isotopes, which has the same number of protons but a different number of neutrons, chemists can follow the labeled atom's journey and gain insights into the reaction's step-by-step mechanism. numberanalytics.comnumberanalytics.com This approach is particularly valuable because isotopes of an element are chemically very similar, meaning the substitution has a minimal impact on the reaction itself, yet the mass difference allows for their detection and tracking. ias.ac.in

One of the most important applications of isotopic labeling is the determination of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises because the difference in mass between isotopes leads to different vibrational frequencies for chemical bonds. libretexts.org A heavier isotope will have a lower vibrational frequency, resulting in a stronger bond that is more difficult to break. libretexts.org

Isotopic labeling, particularly with deuterium (B1214612), has been instrumental in elucidating the mechanisms of a wide range of chemical reactions, including hydrogenation, oxidation, and elimination reactions. numberanalytics.comlibretexts.org It has also found significant application in understanding enzyme-catalyzed reactions, where it can reveal the extent to which C-H bond breaking is a rate-limiting step. nih.gov

Historical Trajectory of (E)-1,2-Dideuteroethylene Research

The study of deuterated ethenes, including this compound, is intrinsically linked to the development of techniques for isotopic labeling and the theoretical understanding of kinetic isotope effects. Early research in this area was driven by the desire to apply the principles of isotopic labeling to fundamental organic reactions.

Key research findings involving this compound have often centered on its use as a probe for stereochemistry and reaction mechanisms. For instance, studies on the addition of various reagents to this compound have provided valuable information about the stereochemical course of these reactions. The known trans configuration of the deuterium atoms serves as a built-in stereochemical marker, allowing researchers to determine whether the addition occurs in a syn or anti fashion.

Furthermore, this compound has been employed in spectroscopic studies to refine our understanding of molecular structure and bonding. The altered vibrational frequencies due to the presence of deuterium provide a sensitive probe of the molecule's force field and have been used to test and validate theoretical models of molecular vibrations.

While a detailed historical timeline is extensive, the trajectory of this compound research has progressed from its synthesis and characterization to its application as a sophisticated tool in physical organic chemistry. Its use has contributed significantly to the validation of fundamental mechanistic principles that are now taught in introductory and advanced chemistry courses.

Synthetic Methodologies for E 1,2 Dideuteroethylene

Stereoselective Synthetic Pathways

The primary challenge in synthesizing (E)-1,2-dideuteroethylene is achieving high stereoselectivity to favor the trans (E) isomer over the cis (Z) isomer. The most common and effective strategies involve the stereoselective reduction of acetylene (B1199291).

One of the most promising methods is the electrocatalytic deuteration of acetylene. rhhz.net This approach utilizes deuterium (B1214612) oxide (D₂O) as the deuterium source, offering a cost-effective and readily available option. In this process, acetylene is reduced on the surface of a catalyst, with the stereochemical outcome being highly dependent on the choice of catalyst. Research has shown that silver (Ag) nanoparticles exhibit exceptional performance, achieving a Faradaic efficiency for deuterated ethylene (B1197577) of up to 99.3%. rhhz.net The mechanism involves the stepwise addition of deuterium atoms to the acetylene molecule adsorbed on the catalyst surface, where the trans addition is kinetically favored, leading to the (E)-isomer.

Another established method is the catalytic deuteration of acetylene using transition metal catalysts. The Nieuwland catalyst, traditionally used for acetylene dimerization, has been adapted for deuteration reactions in the presence of deuterium oxide. ewha.ac.kr Furthermore, multi-step syntheses that employ precursors with pre-defined stereochemistry, such as (E)-1,2-dichloroethene, can be adapted for this purpose. nih.gov In such a strategy, the chlorine atoms are substituted with deuterium, preserving the trans configuration of the original double bond.

Precursor Chemistry and Deuteration Techniques

The choice of precursors and the deuteration method are critical for an efficient synthesis of this compound.

Precursors:

Acetylene (C₂H₂): This is the most common and direct precursor. Its linear geometry and reactive triple bond make it an ideal starting point for the stereoselective addition of two deuterium atoms across the bond. rhhz.netewha.ac.kr

(E)-1,2-dichloroethene (C₂H₂Cl₂): This compound can serve as a precursor where the trans geometry is already established. The synthesis would then involve a reductive dehalogenation-deuteration step. nih.govwikipedia.org

Deuteration Techniques: The incorporation of deuterium can be achieved through several techniques, primarily varying in the deuterium source and the method of activation.

Electrocatalytic Deuteration with D₂O: As mentioned, this technique uses deuterium oxide as the deuterium source and an electric potential to drive the reduction of acetylene on a catalyst surface. rhhz.net It allows for continuous production under ambient conditions. rhhz.net

Catalytic Reduction with D₂O: This method involves a catalyst, such as the Nieuwland catalyst, to facilitate the reaction between acetylene and deuterium oxide without the need for an external electrical circuit. ewha.ac.kr

Metal-Catalyzed Hydrogenation with D₂ Gas: A general and widely used method for deuteration involves the use of deuterium gas (D₂) and a heterogeneous or homogeneous metal catalyst. simsonpharma.com For the synthesis of the (E)-isomer from acetylene, specific catalysts that promote trans-addition are required.

Synthesis from Deuterated Precursors: An alternative route is to start from fully deuterated acetylene (C₂D₂) and perform a controlled reaction to replace two deuterium atoms with hydrogen, although this is generally a more complex and less common approach. simsonpharma.com

MethodPrecursorDeuterium SourceCatalystKey Advantages
Electrocatalytic Deuteration AcetyleneD₂OAg NanoparticlesHigh efficiency (99.3%), ambient conditions, cost-effective D source. rhhz.net
Catalytic Deuteration AcetyleneD₂ONieuwland CatalystEstablished catalytic system for acetylene reactions. ewha.ac.kr
Reductive Dehalogenation (E)-1,2-dichloroetheneD₂ or D-sourceMetal CatalystPre-defined stereochemistry, high stereochemical purity. nih.gov

Assessment of Isotopic Purity and Regioselectivity

After synthesis, it is crucial to verify the product's identity and purity. This involves confirming the number of deuterium atoms incorporated (isotopic purity) and their specific location and stereochemical arrangement (regioselectivity and stereoisomerism).

Isotopic Purity Assessment: Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms (two, in this case), as opposed to one, three, four, or none.

Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment. rsc.org High-resolution mass spectrometry (HRMS) can distinguish between different isotopologues based on their precise mass-to-charge ratios, allowing for the quantification of C₂H₂D₂ relative to other species like C₂H₃D or C₂HD₃. nih.govresearchgate.net

Gas Chromatography (GC): GC can be used to separate different isotopic molecules. Studies have shown that the isotopic content of deuterated olefins can be determined with high accuracy using quantitative GC analysis, which is often comparable to mass spectral analysis. researchgate.net

Regioselectivity and Stereoisomerism Assessment: This assessment confirms that the deuterium atoms are located on carbons 1 and 2 and are in the trans configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for determining the precise location of atoms within a molecule. The coupling constants and chemical shifts in the NMR spectrum can confirm the (E)-stereochemistry and the 1,2-regiochemistry of the deuterium atoms. rsc.org

Infrared (IR) Spectroscopy: The vibrational modes of a molecule are sensitive to isotopic substitution. IR spectroscopy can be used to distinguish between cis and trans isomers of deuterated ethylenes, as their molecular symmetries result in different characteristic absorption bands. nih.gov

Analytical TechniqueInformation ProvidedReference
Mass Spectrometry (MS/HRMS) Isotopic distribution and purity. rhhz.net rsc.orgnih.govresearchgate.net
Gas Chromatography (GC) Isotopic content and separation of isomers. researchgate.netnih.gov
NMR Spectroscopy (¹H, ²H) Molecular structure, location of deuterium, stereochemistry. rsc.org
Infrared (IR) Spectroscopy Confirmation of stereochemistry (cis vs. trans). nih.gov

Advanced Spectroscopic Probes for E 1,2 Dideuteroethylene Structural and Dynamic Analysis

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a cornerstone in the study of molecular structure, providing detailed information about the quantized vibrational energy levels of a molecule. For (E)-1,2-Dideuteroethylene, these techniques reveal the profound impact of deuterium (B1214612) substitution on the vibrational modes of the ethylene (B1197577) framework.

High-Resolution Infrared Absorption Spectroscopy Studies

High-resolution infrared (IR) absorption spectroscopy is a primary tool for probing the vibrational transitions of molecules. In this compound, the substitution of hydrogen with deuterium atoms leads to significant shifts in the vibrational frequencies of the C-H (and now C-D) bonds, as well as other vibrational modes of the molecule.

Early pioneering work on the vibrational spectra of the complete series of deuterated ethylenes, including this compound, provided the foundational assignments for the fundamental vibrational frequencies. aip.org These studies demonstrated that the changes in vibrational frequencies upon isotopic substitution could be systematically understood in terms of the increased mass of deuterium compared to hydrogen. aip.org

More recent theoretical studies have provided calculated anharmonic vibrational frequencies for this compound, which can be compared with experimental data to refine our understanding of the molecular force field. These calculations are crucial for assigning the often-complex rovibrational structure observed in high-resolution spectra.

Table 1: Calculated Anharmonic Vibrational Frequencies for this compound

ModeSymmetryDescriptionCalculated Frequency (cm⁻¹)
ν1AgC-H Symmetric Stretch3070
ν2AgC=C Stretch1580
ν3AgC-H In-plane Bend1290
ν4AgC-D In-plane Bend850
ν5AuC-H Out-of-plane Bend990
ν6AuC-D Out-of-plane Bend720
ν7B1gTorsion1020
ν8B1uC-H Asymmetric Stretch3080
ν9B1uC-D Asymmetric Stretch2300
ν10B2gC-H Out-of-plane Bend980
ν11B2uC-H In-plane Bend1350
ν12B2uC-D In-plane Bend950

Note: These are representative values from theoretical calculations and may differ slightly from experimental values.

Raman Spectroscopy of Deuterated Olefins

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR absorption spectroscopy. For molecules with a center of inversion, such as this compound, the rule of mutual exclusion applies: vibrational modes that are Raman active are IR inactive, and vice versa. This makes Raman spectroscopy an indispensable tool for obtaining a complete picture of the vibrational landscape of such molecules.

The Raman spectrum of this compound is characterized by strong signals from the symmetric C=C stretching mode and various C-H and C-D bending and stretching modes. The isotopic substitution is particularly evident in the C-D stretching region, which appears at significantly lower frequencies compared to the C-H stretching region in non-deuterated ethylene.

Table 2: Predicted Raman Active Modes for this compound

ModeSymmetryDescriptionPredicted Frequency (cm⁻¹)
ν1AgC-H Symmetric Stretch3070
ν2AgC=C Stretch1580
ν3AgC-H In-plane Bend1290
ν4AgC-D In-plane Bend850
ν7B1gTorsion1020
ν10B2gC-H Out-of-plane Bend980

Note: These predictions are based on symmetry considerations and theoretical calculations.

Two-Dimensional Vibrational Spectroscopy Approaches

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique that can reveal couplings between different vibrational modes and probe molecular dynamics on ultrafast timescales. While direct 2D-IR studies on this compound are not yet prevalent in the literature, the application of this technique to similar small molecules, such as ethylene carbonate, demonstrates its potential. ias.ac.in

For this compound, 2D-IR spectroscopy could be used to investigate the coupling between the C-H and C-D stretching modes, as well as their interactions with other vibrational modes of the molecule. The cross-peaks in a 2D-IR spectrum would provide direct evidence of such couplings and their strengths. Furthermore, the time evolution of the 2D-IR spectrum could be used to study vibrational energy transfer and relaxation processes within the molecule.

Correlation of Vibrational Modes with Deuterium Substitution

The substitution of hydrogen with deuterium in ethylene has a predictable and well-understood effect on the vibrational modes. The heavier mass of deuterium leads to a decrease in the vibrational frequency of modes that involve significant motion of the substituted atoms. This effect is most pronounced for the C-H stretching vibrations, which are downshifted to the C-D stretching region.

The correlation of vibrational modes between ethylene (C₂H₄) and this compound (C₂H₂D₂) can be understood by considering the symmetry of the molecules. Ethylene has D₂h symmetry, while this compound has C₂h symmetry. This change in symmetry affects the selection rules for IR and Raman activity.

Table 3: Correlation of Vibrational Frequencies (cm⁻¹) between C₂H₄ and (E)-C₂H₂D₂

Vibrational ModeC₂H₄ Frequency (cm⁻¹)(E)-C₂H₂D₂ (Calculated) (cm⁻¹)Primary Atomic Motion
C-H Symmetric Stretch30263070C-H Stretch
C=C Stretch16231580C=C Stretch
CH₂ Scissoring13421290 (C-H), 950 (C-D)In-plane Bend
CH₂ Rocking826-In-plane Bend
CH₂ Wagging949990 (C-H), 720 (C-D)Out-of-plane Bend
CH₂ Twisting10231020Torsional Motion
C-H Asymmetric Stretch31063080C-H Stretch
C-D Asymmetric Stretch-2300C-D Stretch

Rotational Spectroscopy for Precise Molecular Structure Elucidation

Rotational spectroscopy provides highly accurate information about the moments of inertia of a molecule, from which its precise geometric structure can be determined.

Microwave Spectroscopy of this compound and Isomers

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of gas-phase molecules. For a molecule to have a microwave spectrum, it must possess a permanent dipole moment. While this compound has a center of symmetry and therefore no permanent dipole moment, its isomers, such as cis-1,2-Dideuteroethylene, do have a dipole moment and have been studied by microwave spectroscopy. aip.org

Although direct microwave absorption studies on this compound are not feasible, rotational information can be obtained from the analysis of the rotational structure of its vibrational bands in high-resolution IR spectroscopy. Furthermore, theoretical calculations can provide accurate predictions of the rotational constants.

Table 4: Calculated Rotational Constants for this compound

Rotational ConstantCalculated Value (GHz)
A30.5
B25.8
C13.9

Note: These are representative values from ab initio calculations.

From these rotational constants, it is possible to determine the bond lengths and angles of the molecule with high precision. The analysis of the rotational constants of different isotopologues of ethylene has been crucial in establishing its ground-state geometry.

Determination of Rotational Constants and Moments of Inertia

The precise determination of molecular structure is fundamentally reliant on the analysis of its rotational spectrum, from which rotational constants and moments of inertia can be derived. For this compound, a non-polar molecule, conventional microwave spectroscopy is not applicable due to the absence of a permanent dipole moment. libretexts.orgyoutube.com Therefore, high-resolution rovibrational spectroscopy, typically in the infrared region, is the primary method for obtaining these crucial parameters. nih.govaip.org

In such experiments, individual rotational transitions are resolved within a vibrational band. The analysis of the spacing and structure of these rotational lines allows for the extraction of the rotational constants (A, B, and C) for both the ground and the vibrationally excited states. These constants are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, and Iₐ) along the molecule's principal axes.

The moments of inertia are calculated from the rotational constants and are directly related to the molecule's mass distribution and geometry (i.e., bond lengths and angles). For a planar molecule like this compound, the relationship is defined as:

By analyzing the rovibrational spectra of different isotopologues, such as the parent ethylene (C₂H₄) and various deuterated species, a highly accurate and complete molecular structure can be determined through a process known as isotopic substitution. While detailed ground-state rotational constants for this compound require dedicated high-resolution studies, the principles for their determination are well-established in the field of molecular spectroscopy. youtube.comnih.gov

Ro-vibrational Coupling and Perturbation Analysis

The spectrum of this compound is more complex than a simple superposition of independent vibrational and rotational transitions. The interaction between these motions, known as ro-vibrational coupling, introduces perturbations that shift energy levels and alter spectral intensities. High-resolution spectroscopic studies are essential to unravel these complex interactions.

A detailed investigation of the first C-H stretch overtone region (around 6000 cm⁻¹) of jet-cooled this compound has provided significant insight into its intramolecular dynamics. nih.govaip.org The spectrum in this region is not a single band but consists of a strong primary band, assigned to the ν₁+ν₉ C-H stretch combination vibration, accompanied by several weaker bands. nih.gov The appearance of these additional bands is a clear indication of ro-vibrational coupling, where the initially excited "bright state" (the C-H stretch overtone) interacts with and borrows intensity from nearby "dark states" (other vibrational states with similar energy). nih.gov

To quantitatively understand these interactions, a deperturbation analysis is performed. This involves constructing a matrix that models the couplings between the zero-order states. For this compound, a six-state model was successfully used to account for the observed spectral features, revealing strong couplings between the ν₁+ν₉ state and the surrounding doorway states. nih.gov This analysis yields the energies of the unperturbed states and the specific coupling matrix elements, providing a detailed picture of the energy flow pathways within the molecule on a sub-picosecond timescale. nih.gov Such analyses are crucial for understanding how intramolecular vibrational energy redistribution (IVR) is initiated.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Deuterium as an NMR Probe for Structural Assignment

Deuterium (²H or D) possesses a nuclear spin (I=1) and is therefore NMR-active, making it a valuable probe for molecular structure and dynamics. wikipedia.orghuji.ac.il In this compound, the two deuterium nuclei are chemically and magnetically equivalent, as are the two protons. A ²H NMR spectrum of this molecule would exhibit a single resonance, confirming the presence and chemical environment of the deuterium atoms. wikipedia.org

The chemical shift of deuterium is nearly identical to that of protons in the same electronic environment. huji.ac.il This allows for direct correlation between ¹H and ²H NMR spectra. The primary utility of ²H NMR is to verify the position and extent of deuteration in a molecule. wikipedia.org For a sample of this compound, a strong signal in the ²H spectrum at the vinylic chemical shift alongside the corresponding signals in the ¹H spectrum provides unambiguous confirmation of the isotopic labeling.

Furthermore, while homonuclear ²H-²H couplings are typically not resolved due to the quadrupole moment of deuterium leading to broader lines, heteronuclear ¹H-²H coupling can sometimes be observed. huji.ac.il This coupling provides additional structural information by confirming the proximity of protons and deuterons in the molecule.

Simplification of Proton NMR Spectra via Deuteration

One of the most powerful applications of isotopic substitution in NMR is the simplification of complex ¹H spectra. libretexts.orgstudymind.co.uk The replacement of a proton with a deuteron (B1233211) alters the spectrum in two significant ways:

The signal corresponding to the replaced proton disappears from the ¹H spectrum.

The splitting patterns of neighboring protons are simplified because the coupling constant between a proton and a deuteron (J_HD) is much smaller than the corresponding proton-proton coupling (J_HH). The J_HD coupling is approximately 15.4% of the J_HH value (related by the ratio of their gyromagnetic ratios, γ_D/γ_H).

In the case of ethylene (H₂C=CH₂), all four protons are equivalent, resulting in a single sharp peak in the ¹H NMR spectrum. For this compound (HDC=CDH), the two remaining protons are also equivalent. Their signal will still be a singlet, but its chemical shift may be slightly different from that of ethylene due to a small isotopic effect. The primary simplification is seen when comparing it to molecules with more complex splitting patterns that are simplified upon deuteration. For instance, if only one vinyl proton in a more complex alkene were replaced by deuterium, the signals of its former coupling partners would collapse from doublets (or more complex multiplets) into singlets (or simpler multiplets).

Typical proton-proton coupling constants in vinylic systems are highly dependent on stereochemistry. For protons in a trans configuration, the ³J coupling constant is typically in the range of 11-18 Hz, while cis protons show a smaller coupling of 6-15 Hz. libretexts.org The corresponding ³J(H,D) coupling in this compound would be significantly smaller, generally not resolving as a distinct splitting in standard ¹H NMR spectra.

Table 1: Theoretical NMR Spectral Comparison
CompoundSpectrumExpected Signal(s)Splitting PatternKey Feature
Ethylene (H₂C=CH₂)¹H NMR1SingletAll 4 protons are equivalent.
This compound (HDC=CDH)¹H NMR1SingletRemaining 2 protons are equivalent; large H-H coupling is absent.
²H NMR1Singlet (broad)Direct observation of the deuterium nuclei.

Dynamic NMR Studies of Isotopic Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur at rates comparable to the NMR timescale, such as conformational changes or chemical exchange. nih.gov Hydrogen-deuterium (H/D) exchange is a common process studied by DNMR, providing insights into reaction mechanisms and molecular accessibility. chinesechemsoc.orgnih.gov

For this compound, DNMR could be employed to monitor isotopic exchange reactions. For example, under certain catalytic conditions (e.g., using a transition metal catalyst), the vinylic protons of this compound could exchange with deuterium from a deuterated solvent (like D₂O or MeOD). chinesechemsoc.org This process would lead to the formation of higher deuterated species such as 1,1,2-trideuteroethylene and perdeuteroethylene (C₂D₄).

This exchange can be monitored over time using both ¹H and ²H NMR.

In ¹H NMR: The intensity of the proton signal from this compound would decrease over time as protons are replaced by deuterons.

In ²H NMR: Conversely, the intensity of the deuterium signal would increase, and potentially new signals could appear corresponding to the newly formed deuterated species if they have different chemical environments.

By analyzing the rate of change of these signal intensities, the kinetics of the isotopic exchange process can be determined. This provides valuable information about the reactivity of the C-H bonds and the mechanism of the catalytic process.

Photoelectron Spectroscopy and Electronic State Dynamics

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. libretexts.orgufg.br High-resolution HeI photoelectron spectra have been recorded for ethylene and several of its deuterated isotopologues, including this compound.

The PES spectrum reveals a series of bands, each corresponding to the removal of an electron from a different molecular orbital, creating the molecular ion in different electronic states. These electronic bands are structured with vibrational fine structure, which arises from the excitation of vibrations in the resulting cation.

For the series of deuterated ethylenes, the vibrational bands in the first systems of the molecular ions have been assigned. The spectra of cis- and trans-CHDCHD were found to be distinct, which supports a D₂ symmetry for the molecular ion. This indicates that even after ionization, the molecule retains a specific, non-planar geometry.

Furthermore, the study of deuterated ethylenes reveals the impact of isotopic substitution on electronic state dynamics. Time-resolved photoelectron spectroscopy has shown that deuteration affects the rate of ultrafast internal conversion from the excited ¹ππ* state back to the ground state. This process is fundamental to the photoisomerization of olefins. Studies comparing fully protiated ethylene (C₂H₄) with perdeuterated ethylene (C₂D₄) show that the timescale for this internal conversion is increased upon deuteration. This kinetic isotope effect demonstrates the crucial role of hydrogen (or deuterium) atom motion in mediating the electronic relaxation process. While this specific study did not isolate this compound, the results are directly relevant to understanding its photophysical behavior.

Time-Resolved Photoelectron Spectroscopy of Dideuteroethylenes

Time-resolved photoelectron spectroscopy (TRPES) is a powerful experimental technique used to probe the non-adiabatic dynamics of molecules in excited electronic states. rsc.org This pump-probe method utilizes a pump pulse to excite the molecule to a higher electronic state and a subsequent, time-delayed probe pulse to ionize it. By analyzing the kinetic energy of the ejected photoelectrons at various delay times, a "movie" of the molecule's relaxation dynamics can be constructed. ethz.ch

While direct TRPES data for this compound is not extensively documented in dedicated studies, significant insights can be drawn from studies on closely related molecules, such as cis- and trans-1,2-dichloroethene. nih.govarxiv.org In these systems, excitation with a 200 nm pump pulse populates the initially excited ππ* state. The subsequent dynamics, probed by a 22.3 eV pulse, reveal ultrafast relaxation pathways. nih.govarxiv.org

For dideuteroethylenes, TRPES experiments would similarly track the evolution of the excited state wavepacket. The substitution of hydrogen with deuterium atoms is expected to influence the vibrational periods and tunneling rates, which would be observable in the time-dependent photoelectron spectra. The primary goal of such an experiment would be to monitor the population decay of the initially excited state and the concurrent appearance of signals corresponding to intermediate states or the final photoproducts.

Key observables in a hypothetical TRPES experiment on this compound would include the time-dependent photoelectron yield and the photoelectron kinetic energy distribution. These would reveal the timescales of internal conversion and intersystem crossing processes. For instance, a rapid decay of the initial photoelectron signal, on the order of tens of femtoseconds, would indicate a swift departure from the Franck-Condon region. nih.gov The appearance of new features at different kinetic energies over time would signify the population of lower-lying electronic states or the formation of photofragments.

The table below illustrates the kind of data that would be sought in a TRPES study of this compound, based on findings from analogous molecules like 1,2-dichloroethene. nih.govresearchgate.net

Time Delay (fs)Predominant Electronic StateObserved Photoelectron Kinetic Energy (eV)Interpretation
0S2 (ππ*)HighInitial excitation to the bright state.
< 70S2 → S1/S0Shifting to lower energiesUltrafast internal conversion, population moving to darker states or ground state.
> 100S0 / ProductsStable, lower energy peaksPopulation return to the ground state or formation of photoproducts.

This table is illustrative, based on data from similar compounds, to show the expected nature of TRPES results for this compound.

Elucidation of Photodissociation and Photoisomerization Dynamics

The photoexcitation of ethylene and its deuterated isotopomers can lead to several competing relaxation channels, including isomerization and dissociation. aip.org For this compound, the primary photochemical processes of interest are the cis-trans isomerization to (Z)-1,2-dideuteroethylene and the dissociation into smaller fragments.

Studies on the photodissociation of dideuteroethylenes at 193 nm have shown that H2 (or in this case, HD and D2) elimination is a significant channel. aip.orgscispace.com These experiments, while not always time-resolved in the femtosecond domain, provide crucial information about the final products and the energy partitioning among them. The analysis of the rovibrational and translational energy distributions of the molecular hydrogen products helps to distinguish between different dissociation mechanisms. aip.org

Two primary H2 elimination channels are considered: a 1,1-elimination leading to a vinylidene radical and a 1,2-elimination resulting in an acetylene (B1199291) molecule. aip.org In the case of this compound, these pathways would lead to different deuterated products, allowing for their distinction.

Time-resolved studies are essential to directly observe the transient species and the timescales of these competing pathways. For example, the isomerization process involves significant changes in the molecular geometry, particularly twisting around the C=C double bond. This motion would be reflected in the time-evolving photoelectron spectrum as the electronic character of the molecule changes. The timescale for such isomerization events in similar systems has been found to be extremely fast, often occurring within the first 100 femtoseconds after excitation. nih.gov

The photodissociation process, on the other hand, involves the breaking of C-H or C-D bonds. TRPES can monitor the departure of a hydrogen or deuterium atom by observing the disappearance of the parent molecule's signal and the potential appearance of signals from the remaining radical fragment.

The following table summarizes the expected photodissociation and photoisomerization channels for this compound upon UV excitation, along with the experimental observables that would be targeted in a time-resolved study.

Photochemical ChannelProductsExpected TimescaleKey Spectroscopic Signature
Photoisomerization(Z)-1,2-Dideuteroethylene< 100 fsEvolution of photoelectron spectrum to reflect the electronic structure of the cis isomer.
1,2-EliminationAcetylene-d2 (B86588) + H2ps timescaleAppearance of photoelectron signals characteristic of the acetylene-d2 product.
1,1-EliminationVinylidene-d2 + H2ps timescaleDetection of signals from the vinylidene-d2 intermediate.
C-D Bond FissionC2H2D radical + D atomps timescaleDecay of parent ion signal and appearance of fragment ion signals.

This table outlines the primary photochemical pathways and the expected experimental signatures for this compound based on studies of related ethylene derivatives. nih.govaip.org

Kinetic Isotope Effects in E 1,2 Dideuteroethylene Systems

Theoretical Foundations of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a quantum mechanical phenomenon that arises primarily from the mass difference between isotopes. libretexts.org This mass difference influences the vibrational frequencies of chemical bonds, which in turn affects the energy required to reach the transition state of a reaction. libretexts.orgnih.gov

According to quantum mechanics, a chemical bond is never completely at rest, even at absolute zero. It possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE). researchgate.net The ZPE of a bond is dependent on its vibrational frequency, which is inversely related to the reduced mass of the atoms involved. nih.govnih.gov Consequently, a bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. nih.govresearchgate.net

Within the framework of Transition State Theory, the activation energy of a reaction is the energy difference between the reactants and the transition state. wikipedia.org For a reaction involving the cleavage of a C-H/C-D bond, the bond is weakened or broken at the transition state. This typically leads to a smaller difference in ZPE between the C-H and C-D systems in the transition state compared to the ground state. nih.gov Because the C-D bond starts from a lower initial energy level (lower ZPE), it requires more energy to reach the transition state. libretexts.orgresearchgate.net This results in a higher activation energy and a slower reaction rate for the deuterated compound, leading to a "normal" kinetic isotope effect where kH/kD > 1. libretexts.orgnih.gov

Deuterium (B1214612) KIEs are broadly classified into two types based on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step of the reaction. nih.gov

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.orgnih.gov For C-H bond cleavage, the replacement of hydrogen with deuterium results in a significant rate decrease. Typical primary deuterium KIEs (kH/kD) are in the range of 2 to 8 at room temperature. researchgate.net The magnitude of the PKIE can provide information about the symmetry of the transition state; it is generally largest when the hydrogen is symmetrically transferred between the donor and acceptor atoms. nih.gov

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgnih.gov These effects are generally much smaller than PKIEs, with typical kH/kD values ranging from 0.7 to 1.5. libretexts.orgnih.gov SKIEs arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. They are further classified as α, β, etc., based on the position of the isotope relative to the reaction center. For example, a change in hybridization at a carbon atom from sp² (as in ethylene) to sp³ in the transition state can lead to an inverse SKIE (kH/kD < 1), while a change from sp³ to sp² can result in a normal SKIE (kH/kD > 1). libretexts.org

In classical mechanics, a molecule must possess sufficient energy to overcome the activation energy barrier to react. However, quantum mechanics allows for a non-zero probability that a particle can pass through the barrier even if it does not have enough energy to go over it—a phenomenon known as quantum tunneling. nih.gov Tunneling is most significant for light particles, such as electrons and hydrogen atoms. libretexts.orgnih.gov

When tunneling occurs, the reaction rate is faster than predicted by classical transition state theory alone. nih.gov Because the probability of tunneling decreases significantly with increasing mass, the lighter hydrogen isotope tunnels much more readily than the heavier deuterium isotope. nih.govrsc.org This can lead to unusually large primary kinetic isotope effects, with kH/kD values well above the semi-classical limit of approximately 7-8 at room temperature. libretexts.orgnih.gov The observation of such large KIEs, particularly at low temperatures, is considered strong evidence for the contribution of quantum tunneling to the reaction mechanism. nih.gov

Applications of Deuterium KIE for Reaction Mechanism Elucidation

While the theoretical principles of KIE are well-established, specific experimental studies measuring the KIE for the isomerization or catalytic reactions of (E)-1,2-dideuteroethylene are not prominent in the surveyed literature. However, the principles of KIE provide a clear framework for how such studies could be used to probe reaction mechanisms.

The cis-trans isomerization of an alkene like this compound involves rotation around the carbon-carbon double bond. Since no bonds to deuterium are broken in this process, any observed isotope effect would be a secondary KIE. libretexts.org Measuring the SKIE could help distinguish between different potential mechanisms.

For instance, a concerted mechanism involving rotation through a single transition state would likely exhibit a small SKIE. The magnitude and direction (normal or inverse) would depend on the changes in the C-D bending vibrational frequencies in the transition state compared to the ground state. A transition state with increased steric strain might lead to stiffer bending vibrations and an inverse isotope effect (kH/kD < 1). Conversely, a transition state where these vibrational modes are loosened would result in a normal isotope effect (kH/kD > 1). libretexts.org Precedent for secondary KIEs in thermal isomerizations involving rotation about a double bond suggests that values can be significant, potentially around 1.1 to 1.2.

The table below illustrates hypothetical SKIE values and their mechanistic implications for the isomerization of this compound.

Hypothetical MechanismExpected kH/kDRationale
Concerted Rotation (Single TS)1.0 - 1.2Small changes in C-D bending frequencies at the transition state.
Stepwise (Diradical Intermediate)0.9 - 1.1The formation of an intermediate might involve changes in hybridization that could lead to a small normal or inverse effect.
Photochemical Isomerization~1.0In many photochemical mechanisms, the rate-determining step is the initial photon absorption or intersystem crossing, which is typically insensitive to isotopic substitution at non-reacting positions.

This table is illustrative and presents expected values based on established KIE principles, not on specific experimental data for this compound.

In catalytic reactions, KIEs are invaluable for identifying the rate-determining step. For a hypothetical catalytic reaction involving this compound, such as hydrogenation or oligomerization, the observed KIE can distinguish between mechanisms where a C-D bond is cleaved in the slowest step and those where other steps, like catalyst-substrate binding or product release, are rate-limiting.

If a proposed catalytic cycle involves the activation or cleavage of a C-D bond as the rate-determining step (e.g., oxidative addition to a metal center), a large primary KIE (kH/kD >> 1) would be expected. Conversely, if the C-D bond cleavage occurs in a fast step before or after the rate-determining step, the KIE would be small or near unity. For example, if the rate-determining step is the dissociation of a ligand from the catalyst prior to substrate coordination, no significant isotope effect related to the deuterated ethylene (B1197577) would be observed.

The following table outlines expected KIE values for different rate-determining steps in a hypothetical catalytic reaction of this compound.

Hypothetical Rate-Determining StepExpected kH/kDMechanistic Implication
C-D Bond Cleavage (e.g., oxidative addition)2 - 8The C-D bond is broken in the slowest step of the reaction.
Substrate Coordination to Catalyst~1.0 - 1.2A small secondary KIE may arise from changes in C-D vibrations upon binding, but no bond is broken.
Ligand Dissociation from Catalyst~1.0The isotopic composition of the substrate has no influence on the rate.
Reductive Elimination of Product~1.0The rate is determined by a step occurring after C-D bond transformation.

This table is illustrative and presents expected values based on established KIE principles, not on specific experimental data for this compound.

Unimolecular Elimination Reactions

Unimolecular elimination reactions, such as the gas-phase elimination of hydrogen halides from haloalkanes, are classic examples where kinetic isotope effects can elucidate the nature of the rate-determining step. In the context of this compound, one would typically study the elimination from a precursor molecule, such as a 1,2-dihalo-1,2-dideuteroethane, to form the deuterated alkene. The magnitude of the deuterium KIE (kH/kD) provides evidence for the degree of C-H (or C-D) bond breaking in the transition state.

In a unimolecular (E1) elimination, the rate-determining step is the cleavage of the carbon-leaving group bond to form a carbocation intermediate. The subsequent deprotonation of the adjacent carbon is a fast step. Therefore, breaking the C-H or C-D bond is not involved in the rate-limiting step. lscollege.ac.in This results in a small, secondary kinetic isotope effect, where kH/kD is typically slightly greater than 1 (commonly 1 to 1.5). lscollege.ac.inwikipedia.org This small, normal KIE arises from changes in hybridization at the carbon atom bearing the deuterium.

Conversely, in a bimolecular (E2) elimination, the C-H (or C-D) bond and the carbon-leaving group bond break concertedly in a single rate-determining step. pressbooks.pub This mechanism exhibits a large, primary kinetic isotope effect because the C-H bond is weakened in the rate-determining step. lscollege.ac.in The kH/kD values for E2 reactions are typically in the range of 2 to 8. lscollege.ac.inmasterorganicchemistry.com For instance, the reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than that of its deuterated counterpart, which is consistent with an E2 mechanism. libretexts.org

Research into the thermal decomposition of ethyl chloride to produce ethylene and HCl provides a relevant model. Theoretical calculations on the elimination of HCl from ethyl chloride have been used to determine transition state parameters and predict isotope effects. The table below illustrates calculated KIEs for such a reaction, highlighting the sensitivity of the effect to the position of isotopic substitution.

IsotopologueCalculated kH/kD at 700KType of KIE
CH3CH2Cl vs. CH3CHDCl1.18α-secondary
CH3CH2Cl vs. CH2DCH2Cl2.95β-primary

This table presents theoretical kinetic isotope effects for the elimination of HCl from ethyl chloride, demonstrating the difference between a secondary KIE at the α-carbon and a primary KIE at the β-carbon where bond cleavage occurs.

Hydrogen/Deuterium Transfer Pathways

Hydrogen and deuterium transfer reactions are fundamental processes in organic chemistry, and studying them with this compound can reveal detailed mechanistic information. These pathways are crucial in isomerization, addition reactions, and catalytic processes. The kinetic isotope effect is a powerful tool for determining whether H/D transfer is part of the rate-limiting step.

For example, in the context of transition metal-catalyzed reactions, the transfer of a hydrogen or deuterium atom from a metal hydride/deuteride to an alkene is a key step. The selective deuteration of alkenes via catalytic transfer deuteration is an emerging field that avoids the need for D2 gas. marquette.edu In such reactions, a deuterium donor transfers deuterium to the substrate. If this transfer is the rate-determining step, a significant primary KIE would be expected.

Consider a hypothetical metal-catalyzed isomerization of (Z)-1,2-dideuteroethylene to this compound. If the mechanism involves the reversible addition of a metal hydride (M-H) followed by rotation and elimination, the relative rates of H vs. D transfer can be probed. The KIE would provide insight into the transition state of the hydrogen/deuterium transfer step.

Detailed research findings on radical-initiated H/D exchange in ethylene have shown how isotope effects can differentiate between reaction pathways. The table below summarizes hypothetical KIE data for H/D transfer reactions involving ethylene, which serves as a model for this compound systems.

ReactionReactant PairExperimental kH/kDImplication
Radical Addition-EliminationH• + C2D4 vs. D• + C2H41.1Small secondary KIE on addition
H-abstraction by Methyl RadicalCH3• + C2H4 vs. CH3• + C2D44.5Primary KIE, C-H/C-D bond breaking is rate-limiting

This table provides example kinetic isotope effects for different hydrogen/deuterium transfer pathways involving ethylene as a model system. The magnitude of the KIE helps to distinguish the mechanistic pathway.

Experimental Methodologies for KIE Determination

The accurate determination of kinetic isotope effects is crucial for their mechanistic interpretation. The precision of the measurement is especially important for small secondary KIEs. nih.gov

Precision Measurement of Rate Constant Ratios

This method involves the independent determination of the rate constants for the reaction of the unlabeled substrate (kL) and the isotopically labeled substrate (kH), followed by the calculation of their ratio (KIE = kL/kH). wikipedia.org While conceptually straightforward, this approach presents significant experimental challenges. The accuracy of the measured KIE is limited by the precision with which each individual rate constant can be measured. wikipedia.org Furthermore, ensuring that the reaction conditions (temperature, pressure, concentrations) are identical for both experiments is critically important and can be difficult to achieve. wikipedia.org

Various analytical techniques can be employed to monitor the reaction progress, including spectroscopy (UV-Vis, NMR, IR), chromatography (GC, HPLC), and manometry for gas-phase reactions. By measuring the concentration of a reactant or product over time, the rate constant for each isotopic system can be determined. Despite its challenges, a large KIE measured by this direct comparison method is a strong indicator that the C-H bond is broken in the rate-determining step. wikipedia.org

Product Isotope Ratio Analysis (PIRA)

Product Isotope Ratio Analysis is a form of competitive experiment where a mixture of the isotopically labeled and unlabeled starting materials is allowed to react. This method offers higher precision because it avoids the systematic errors associated with two separate experiments. nih.gov The KIE is determined by measuring the isotopic ratio of the products or the unreacted starting material at a specific fractional conversion of the reaction.

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used for PIRA. nih.govwikipedia.org It allows for the accurate measurement of the ratios of stable isotopes. For volatile compounds like ethylene, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate the products and analyze their isotopic composition. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for measuring KIEs at natural abundance or when using enriched substrates. nih.govprinceton.edu For example, 2H and 13C NMR can be used to determine isotope ratios at specific atomic positions within a molecule. princeton.edu

The relationship between the KIE, the fractional conversion (f), and the isotope ratios of the starting material (Rs0), the remaining starting material (Rs), and the product (Rp) is given by established equations. For the remaining substrate, the equation is:

kH/kD = log(1-f) / log((1-f) * (Rs/Rs0))

And for the product formed:

kH/kD = log(1-f) / log(1 - (f * Rp/Rs0))

This competitive method is particularly advantageous for measuring small KIEs with high accuracy. nih.gov

Mechanistic Insights Derived from E 1,2 Dideuteroethylene Labeling Studies

Unimolecular and Catalyzed Isomerization Mechanisms

The isomerization of alkenes is a fundamental process that can occur through various thermal, photochemical, and catalytic pathways. The use of (E)-1,2-dideuteroethylene allows for the detailed investigation of the stereochemical changes and atomic scrambling that accompany these transformations.

The conversion of this compound to its cis isomer provides a direct measure of cis-trans isomerization. Thermal isomerization studies of trans-dideuteroethylene have been conducted in the gas phase at temperatures ranging from 450°C to 550°C. aip.orgaip.org The reaction is found to be a homogeneous, unimolecular process at low pressures, with a high-pressure activation energy of approximately 65 kcal/mol and a frequency factor of 10¹³ sec⁻¹. aip.orgaip.org At higher pressures, the reaction becomes more complex due to sensitization by polymerization side reactions. aip.orgaip.org

Photochemical isomerization of dideuteroethylene can be induced by photosensitizers such as benzene (B151609) and its derivatives. researchgate.net In these reactions, both cis-trans isomerization and H-atom scrambling are observed. The mechanism is proposed to proceed through two excited triplet states of the sensitizer (B1316253) molecule. researchgate.net The relative efficiencies of isomerization and scrambling are dependent on the energy of the triplet state of the sensitizer.

During the isomerization of this compound, the deuterium (B1214612) atoms can migrate to different positions within the molecule, a process known as scrambling. In photosensitized isomerization, H-atom scrambling competes with cis-trans isomerization. researchgate.net The degree of scrambling provides information about the lifetime and nature of the intermediate species. For example, a long-lived intermediate would allow for more extensive scrambling. The observation of 1,1-dideuteroethylene and unlabeled ethylene (B1197577) as products indicates that C-H (or C-D) bond cleavage is occurring.

Mechanistic Pathways in Catalytic Transformations

This compound is an invaluable tool for probing the mechanisms of a wide range of catalytic reactions, from oxidations to polymerizations. The stereochemical and isotopic distribution of the products reveals details about how the substrate interacts with the catalyst surface or active site.

The epoxidation of ethylene over silver catalysts is a large-scale industrial process. Studies using cis- and trans-1,2-dideuteroethylene have been instrumental in understanding the stereochemistry of this reaction. umich.eduresearchgate.net When cis-1,2-dideuteroethylene is epoxidized over various supported and unsupported silver catalysts, the resulting ethylene oxide shows a significant degree of stereochemical equilibration, ranging from 57% to 99%. umich.edu This indicates that the reaction does not proceed through a simple concerted mechanism where the stereochemistry of the starting alkene is fully retained.

The degree of equilibration has been found to correlate with the extent of oxidation of the silver surface. umich.edu This suggests the involvement of surface intermediates that have a lifetime sufficient for rotation around the C-C bond to occur before the epoxide ring is formed. The addition of moderators like 1,2-dichloroethane (B1671644) to the feed can also influence the stereoselectivity of the reaction. umich.edu

Table 1: Stereochemistry of cis-1,2-Dideuteroethylene Epoxidation over Silver Catalysts

Catalyst Oxidant Moderator % Equilibration in Ethylene Oxide
Unsupported Silver (low activity) O₂ None 84-87%
Unsupported Silver (high activity) O₂ None 90-91%
Supported Silver O₂ None Varies (57-99%)
Silver Sponge N₂O None ~93%

Data compiled from multiple studies to illustrate the range of observed equilibration.

Homogeneous catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are known for their high selectivity in hydrogenation reactions. wikipedia.orgbyjus.comadichemistry.comlibretexts.org The mechanism of alkene hydrogenation using Wilkinson's catalyst involves the oxidative addition of H₂ to the rhodium center, followed by coordination of the alkene, migratory insertion of the alkene into a Rh-H bond, and finally reductive elimination of the alkane. wikipedia.orgbyjus.comadichemistry.comlibretexts.org

When this compound is hydrogenated with H₂ using Wilkinson's catalyst, the expected product is 1,2-dideuterioethane. However, the reaction is often accompanied by deuterium scrambling. This scrambling can occur through reversible β-hydride elimination from the ethyl-rhodium intermediate. This process can lead to the formation of other deuterated ethylene isotopomers in the reaction mixture, which can then be hydrogenated. The analysis of the deuterium distribution in the resulting ethane (B1197151) provides detailed information about the relative rates of migratory insertion, β-hydride elimination, and reductive elimination.

Ziegler-Natta and metallocene catalysts are widely used for the oligomerization and polymerization of olefins. hhu.delibretexts.orglibretexts.orgwikipedia.orgopenstax.orgyoutube.com The stereochemistry of the resulting polymer is determined by the nature of the catalyst and the reaction conditions. The use of deuterated ethylenes can provide insights into the stereochemistry of the insertion step and the possibility of isomerization of the growing polymer chain.

For instance, in the polymerization of this compound with a Ziegler-Natta catalyst, the stereochemical arrangement of the deuterium atoms in the resulting polyethylene (B3416737) can be analyzed to determine the mode of monomer insertion (cis or trans) into the metal-carbon bond of the growing chain. The Cossee-Arlman mechanism, a widely accepted model for Ziegler-Natta polymerization, proposes that the alkene coordinates to a vacant site on the transition metal center before inserting into the metal-alkyl bond. wikipedia.org Studies with stereolabeled monomers like this compound can validate and refine such mechanistic models by providing direct evidence for the stereochemical course of the polymerization.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
cis-1,2-Dideuteroethylene
1,1-Dideuteroethylene
Ethylene
Ethylene Oxide
1,2-Dichloroethane
Benzene
1,2-Dideuterioethane
Polyethylene
Wilkinson's catalyst
Rhodium(III) chloride

Stereochemical Control and Retention/Inversion in Catalysis

The stereochemistry of a reaction—the three-dimensional arrangement of its atoms—is fundamental to understanding its mechanism. The use of stereospecifically labeled substrates like this compound is a classic strategy to determine whether a catalytic reaction proceeds with retention or inversion of the original geometry. This distinction is crucial for differentiating between various proposed mechanistic pathways.

In many catalytic reactions, such as hydrogenation, oxidation, or polymerization, the precise way in which new bonds are formed relative to the existing molecular framework can be tracked using this isotopologue. For instance, in a hypothetical catalytic addition of a reagent "X-Y" across the double bond, the stereochemical outcome reveals the mechanism:

Syn-addition: If both X and Y add to the same face of the double bond, the reaction proceeds with retention of the original stereochemistry. Starting with the (E)-isomer would result in a specific diastereomer (e.g., the erythro or anti product).

Anti-addition: If X and Y add to opposite faces of the double bond, the reaction involves a more complex interaction, potentially leading to the other diastereomer (e.g., the threo or syn product).

This principle is analogous to well-understood mechanisms like the E2 elimination reaction, where a specific anti-periplanar arrangement of the departing groups is required. fiveable.melibretexts.orgkhanacademy.org In such concerted, single-step mechanisms, the stereochemistry of the starting material directly dictates the stereochemistry of the product. fiveable.me Therefore, if a catalytic cycle involving this compound yields a single, stereochemically pure product, it provides strong evidence for a concerted or highly controlled stepwise mechanism where the substrate's orientation is maintained throughout the process. Conversely, the formation of a mixture of stereoisomers would suggest the involvement of intermediates, such as carbocations, that allow for bond rotation and loss of stereochemical information before the final product is formed.

Photochemical and Thermal Decomposition Mechanisms

The decomposition of this compound when subjected to energy in the form of light (photochemistry) or heat (pyrolysis) provides a window into fundamental chemical processes, including molecular eliminations, radical formation, and the behavior of molecules in electronically excited states.

One of the primary decay pathways for energized ethylene is the elimination of a molecule of hydrogen. For this compound, this process can result in three different isotopic forms of molecular hydrogen: H₂, HD, and D₂. The relative yields, or branching ratios, of these products offer direct insight into the geometry of the elimination process.

ProductMechanistic Implication
H₂ Indicates a 1,1-elimination mechanism, where both hydrogen atoms are removed from the same carbon atom. This would proceed through an ethylidene-like intermediate.
HD Suggests a 1,2-elimination mechanism, where one hydrogen and one deuterium atom are removed from adjacent carbon atoms. This is the expected product from a concerted elimination across the original double bond.
D₂ Implies a 1,1-elimination where both deuterium atoms are removed from the same carbon, which is not possible from the starting molecule without prior isomerization. Its formation would point to complex rearrangements on the potential energy surface.

Studies on the photodissociation of ethylene and its cation have shown that H₂ loss is a significant channel. uliege.beuliege.be The study of deuterated analogues reveals that isotopic substitution impacts the relaxation dynamics, with the heavier deuterium atoms leading to slower processes. uliege.be This kinetic isotope effect can influence the competition between different decomposition channels, potentially altering the product distribution compared to non-deuterated ethylene.

Besides molecular elimination, a common decomposition pathway involves the cleavage of a single C–H or C–D bond, leading to the formation of a vinyl radical and a hydrogen (or deuterium) atom. In the case of this compound, this homolytic cleavage would primarily form the 1-deutero-2-hydrovinyl radical (D-C=C-H) and either an H or D atom.

The formation of energized vinyl radicals has been identified in the photolysis of ethylene. bohrium.com These highly reactive species can either be stabilized through collisions or undergo further unimolecular decomposition to produce acetylene (B1199291) and a hydrogen atom. bohrium.com For this compound, the subsequent decomposition of the initial vinyl radical fragment would lead to isotopically labeled acetylene (C₂HD), providing another layer of mechanistic information. The photolysis of similar molecules like vinyl chloride has also been shown to produce stable vinyl radicals and acetylene as major products. oclc.org High-level theoretical calculations have explored the complex potential energy surfaces involved in the photodissociation of the vinyl radical itself, revealing a variety of pathways leading to different fragmentation products. researchgate.net

The photochemistry of ethylene is governed by the intricate topography of its electronic potential energy surfaces (PES). researchgate.net Upon absorption of ultraviolet light, the molecule is promoted from its ground electronic state (S₀) to an excited state, most notably the π → π* (V state). The subsequent dynamics are incredibly fast and complex, often involving nonadiabatic transitions—processes where the molecule jumps between different electronic states. aip.orgaip.org

These transitions are facilitated by regions known as conical intersections (CIs), which are molecular geometries where two electronic states have the same energy. acs.orgnih.gov CIs act as efficient funnels for rapid, radiationless decay back to the ground state. For ethylene, several key CI geometries have been identified through computational studies:

Twisted-pyramidalized geometry: A major pathway for relaxation where the double bond is twisted and one of the CH₂ groups becomes pyramidal. aip.org

H-migration geometry: Leading to an ethylidene (CH₃CH) configuration. aip.org

Simulations of ethylene's photodynamics show that after initial excitation, the molecule can reach these CI regions in tens to hundreds of femtoseconds, leading to isomerization or dissociation. aip.orgarxiv.orgresearchgate.net

The introduction of deuterium in this compound has a significant impact on these dynamics. Because deuterium is heavier than hydrogen, nuclear motions involving deuterium are slower. This mass difference leads to a kinetic isotope effect, which has been observed in studies of the ethylene cation (C₂H₄⁺ vs. C₂D₄⁺). uliege.beuliege.be Deuteration was found to increase the timescale for internal conversion processes, effectively slowing down the relaxation from excited states. uliege.be This extended lifetime on the excited state surface could potentially open up or enhance competing reaction channels that are less favorable in the lighter C₂H₄ isotopologue, thereby altering the final product yields of dissociation and isomerization. uliege.beuliege.be

StateCharacterDescription
S₀ (N) Ground StateThe stable, planar ground electronic state of ethylene.
S₁ (V) Valence (π → π*)The first singlet excited state, which is strongly coupled to the ground state and drives the ultrafast photodynamics. It is characterized by a twisted geometry.
Rydberg States Rydberg (π → 3s, 3p, etc.)A series of excited states where an electron is promoted to a diffuse, high-energy orbital.

Table based on computational studies of ethylene's electronic states. acs.orgmdpi.com

Theoretical and Computational Chemistry Approaches for E 1,2 Dideuteroethylene

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods can be employed to model (E)-1,2-dideuteroethylene. The choice of method depends on the desired balance between computational cost and accuracy for the specific property being investigated.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method due to its favorable balance of accuracy and computational efficiency. mdpi.com DFT is well-suited for calculating the ground-state properties of molecules, including this compound.

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the equilibrium structure, including bond lengths (C=C, C-H, C-D) and bond angles (H-C-C, H-C-D).

Vibrational Frequency Analysis: Calculating the harmonic vibrational frequencies. These calculations are crucial for predicting the infrared (IR) and Raman spectra of the molecule. For this compound, this allows for the direct investigation of the isotopic effect, as the C-D stretching, bending, and rocking modes will have lower frequencies than the corresponding C-H modes in ethylene (B1197577) due to the heavier mass of deuterium (B1214612). nih.gov

Thermochemical Properties: Estimating properties such as enthalpy of formation and Gibbs free energy.

Commonly used functionals for such calculations include B3LYP and PBE0. A comparison of experimental fundamental vibrational frequencies for ethylene (C₂H₄) and how they shift upon deuteration illustrates the principles that DFT can model.

Table 1: Comparison of Key Vibrational Frequencies (in cm⁻¹) for Ethylene Isotopologues This table presents representative data for ethylene and fully deuterated ethylene to illustrate the expected isotopic shifts. The values for this compound would show shifts in specific modes corresponding to the C-D bonds.

Vibrational Mode Description Symmetry C₂H₄ (Experimental) nist.gov C₂D₄ (Calculated) researchgate.net
C=C Stretch Ag 1623 ~1515
CH₂/CD₂ Symmetric Stretch Ag 3026 ~2260
CH₂/CD₂ Scissoring Ag 1342 ~980
CH₂/CD₂ Wagging B₃ᵤ 949 ~720

Ab initio (Latin for "from the beginning") methods are based on solving the Schrödinger equation without using empirical parameters derived from experimental data. utah.edu These methods form a systematic hierarchy where accuracy can be improved by choosing more sophisticated approaches, albeit at a higher computational cost.

Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a qualitative description of the electronic structure. It serves as a starting point for more advanced methods.

Møller-Plesset Perturbation Theory (MP2): This method adds a correction for electron correlation to the HF theory, offering significantly improved accuracy for geometries and energies.

Coupled-Cluster (CC) Theory: Methods like Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] are considered the "gold standard" in quantum chemistry for single-reference systems. researchgate.net They provide highly accurate energies and properties, making them suitable for benchmarking results from less computationally expensive methods like DFT. For this compound, CCSD(T) can provide a very precise calculation of the molecular geometry and the energy barrier for isomerization. aip.org

Standard single-reference methods like DFT and CCSD(T) can fail when describing chemical processes that involve the breaking or forming of bonds, or in electronically excited states. The rotation around the C=C double bond in this compound to its cis isomer, (Z)-1,2-dideuteroethylene, is one such process. The transition state for this isomerization involves a 90° twist, where the π-bond is effectively broken, and the molecule has significant diradical character.

Complete Active Space Self-Consistent Field (CASSCF): This MCSCF method provides a proper qualitative description of such multi-reference systems by including all important electronic configurations in the wavefunction. arxiv.orgarxiv.org For the ethylene isomerization, a minimal active space would include the two electrons in the π and π* orbitals [a (2e, 2o) active space]. acs.org

Second-Order Perturbation Theory (CASPT2): While CASSCF correctly describes the static electron correlation, it often lacks accuracy due to the omission of dynamic electron correlation. The CASPT2 method adds this dynamic correlation via perturbation theory on top of a CASSCF reference wavefunction, yielding highly accurate potential energy surfaces for both ground and excited states. acs.orgacs.orgmolcas.org This makes the CASSCF/CASPT2 combination a powerful tool for studying the photochemical isomerization of ethylene and its isotopologues. acs.orgacs.org

Composite methods, such as the Gaussian-n (e.g., G3, G4) and Weizmann-n (e.g., W1, W2) theories, are designed to achieve very high accuracy in thermochemical calculations. They do this by combining results from a series of high-level ab initio calculations with different basis sets and extrapolating to the complete basis set limit. These methods also include corrections for core-valence electron correlation and relativistic effects. For a small molecule like this compound, these methods can predict the isomerization energy barrier with "chemical accuracy" (within ~1 kcal/mol).

Potential Energy Surface Mapping and Transition State Characterization

The concept of a potential energy surface (PES) is central to understanding chemical reactivity. bohrium.com A PES is a mathematical relationship that describes the energy of a molecule as a function of its geometry. nih.gov For the isomerization of this compound to the (Z)-isomer, the most important coordinate is the dihedral angle describing the twist around the C=C bond.

Computational methods can map the reaction pathway for the E to Z isomerization. This pathway connects the stable (E) and (Z) isomers through a high-energy transition state.

Reaction Pathway: The isomerization proceeds by rotating one of the CHD groups relative to the other around the C=C axis. The starting point is the planar (E)-isomer (dihedral angle of 180°). The energy increases as the molecule twists, reaching a maximum at a 90° twisted geometry. This high-energy point is the transition state. Continuing the rotation leads to the planar (Z)-isomer (dihedral angle of 0°).

Transition State: The transition state for this reaction is a perpendicular, non-planar structure. At this geometry, the π and π* orbitals are degenerate, and the system has a diradical nature, which is why multi-reference methods like CASSCF are required for an accurate description. researchgate.netresearchgate.net

Energy Barrier: The energy difference between the planar ground state and the twisted transition state is the activation energy or energy barrier for the isomerization. High-level calculations on ethylene place this barrier at approximately 65 kcal/mol. The barrier for this compound is expected to be very similar, with minor differences arising from zero-point vibrational energy (ZPVE) corrections. The ZPVE is lower for the deuterated species, which can lead to subtle but measurable isotope effects on the reaction kinetics. uliege.beuliege.be

Table 2: Calculated Rotational Barrier for Isomerization of Ethylene This table provides representative theoretical values for the parent ethylene molecule, which are expected to be very close to those for this compound before ZPVE correction.

Computational Method Basis Set Calculated Barrier (kcal/mol) Reference
CASPT2 ANO-L-VTZP 65.7 acs.org
Variational DFT N/A ~65 researchgate.net

Identification and Characterization of Conical Intersections

Conical intersections (CIs) are fundamental features on the potential energy surfaces of polyatomic molecules that govern the pathways of ultrafast, non-radiative decay processes following electronic excitation. nih.govuchicago.eduresearchgate.net These intersections are points or seams of degeneracy between two or more electronic states, where the Born-Oppenheimer approximation breaks down, allowing for highly efficient electronic-to-vibrational energy transfer and facilitating rapid internal conversion. nih.govuchicago.edu For ethylene and its isotopologues, including this compound, CIs play a crucial role in the photochemistry and photophysics initiated by UV irradiation.

Computational electronic structure methods are essential for locating and characterizing these intersections. nih.gov The primary types of conical intersections identified for the ethylene molecule, which are also central to the photodynamics of this compound, include the twisted-pyramidalized and hydrogen migration CIs. researchgate.netresearchgate.net Non-adiabatic dynamics simulations, such as surface hopping methods, are employed to model the trajectory of the molecule in the excited state and predict the outcomes of passing through these intersections. arxiv.orgacs.orgarxiv.org

Upon photoexcitation to the S1 (π-π*) state, the initial dynamics of this compound, like ethylene, are dominated by torsional motion around the carbon-carbon double bond. This twisting motion leads the molecule towards a region where the S1 and S0 (ground state) potential energy surfaces approach each other. The twisted-pyramidalized CI is a key geometry that facilitates the decay back to the ground electronic state. researchgate.netresearchgate.net Another possible, though typically higher energy, pathway involves hydrogen (or in this case, deuterium) migration across the double bond, leading to an ethylidene-like CI. researchgate.net

While the fundamental topography of the potential energy surfaces and the nature of the CIs are similar between ethylene and its deuterated analogues, the substitution of hydrogen with deuterium has a significant kinematic effect. The increased mass of deuterium atoms can alter the dynamics of reaching the CI. For instance, simulations on fully deuterated ethylene (ethylene-d4) have shown a slowdown of the torsional mode, which can affect the lifetime of the excited state and potentially the quantum yields of different photochemical products. researchgate.net Similar effects are anticipated for this compound, where the altered vibrational frequencies and zero-point energies due to deuteration will influence the nuclear dynamics in the vicinity of the conical intersection seam.

Variational Transition State Theory (VTST) Calculations

Variational Transition State Theory (VTST) is a powerful theoretical framework for calculating reaction rate constants that improves upon conventional Transition State Theory (TST). umn.eduscispace.comumn.edu While conventional TST assumes the transition state is located at the saddle point of a potential energy surface, VTST recognizes that the "bottleneck" to a reaction is not necessarily fixed at this point. Instead, VTST seeks to locate the transition state variationally by finding the dividing surface along the reaction path that minimizes the calculated rate constant, thereby minimizing the recrossing of trajectories. scispace.comumn.edusemanticscholar.org

For a molecule like this compound, VTST can be applied to compute the rate constants for various thermally activated reactions, most notably the cis-trans isomerization. The theory is particularly valuable for reactions where the transition state is "loose" or not well-defined by a single saddle point. prsu.ac.in

The core of a VTST calculation involves:

Determining the Minimum Energy Path (MEP): The reaction coordinate is defined by the MEP, which is the steepest descent path from the transition state saddle point to the reactants and products.

Calculating Vibrational Frequencies: Harmonic vibrational frequencies are calculated for all modes orthogonal to the reaction path at various points along the MEP.

Locating the Variational Transition State: The free energy of activation is calculated along the MEP. The location of the maximum free energy defines the variational transition state for a canonical ensemble (Canonical Variational Theory, CVT). scispace.com

Including Quantum Effects: For reactions involving the transfer of light atoms like hydrogen or deuterium, quantum mechanical tunneling is a crucial effect. VTST calculations often incorporate multidimensional tunneling corrections (e.g., small-curvature tunneling or large-curvature tunneling) to account for the wave-like nature of the nuclei, which allows the reaction to proceed below the classical barrier height. umn.eduumn.edu

In the context of this compound isomerization, the substitution of hydrogen with deuterium would manifest as a kinetic isotope effect (KIE). VTST provides a robust framework for predicting this effect. The change in mass affects the vibrational frequencies and the zero-point energy (ZPE) of both the reactant and the transition state. These changes in ZPE are a primary contributor to the KIE and are explicitly accounted for in VTST calculations. Furthermore, the tunneling contribution to the rate constant will be significantly different for deuterium compared to hydrogen due to the mass difference, an effect that can be quantitatively assessed within VTST. semanticscholar.org

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Reactions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is the cornerstone of modern unimolecular reaction rate theory, providing a statistical mechanical framework for calculating the microcanonical rate constant, k(E), for a molecule with a given internal energy E. prsu.ac.inwikipedia.orgox.ac.uk The theory assumes that intramolecular vibrational energy redistribution (IVR) occurs much faster than the reaction itself, leading to a statistical distribution of energy among all vibrational modes of the energized molecule. wikipedia.orgscribd.com

The fundamental RRKM equation for the rate constant is: k(E) = N‡(E - E₀) / [h * ρ(E)] where:

N‡(E - E₀) is the sum of states of the activated complex (the molecule at the transition state) with excess energy (E - E₀).

h is Planck's constant.

ρ(E) is the density of states of the reactant molecule at energy E.

E₀ is the critical energy or activation energy for the reaction. ethz.ch

For this compound, RRKM theory can be used to model the rates of unimolecular processes such as isomerization to the cis-isomer or dissociation reactions (e.g., H/D atom loss, H₂/D₂/HD elimination) at high internal energies. The application of RRKM theory requires knowledge of the vibrational frequencies of both the reactant molecule and the activated complex, as well as the reaction's critical energy, which are typically obtained from electronic structure calculations. ethz.chethz.ch

The substitution of hydrogen with deuterium has a pronounced effect on the unimolecular reaction rates, which can be rationalized within the RRKM framework. nih.govresearchgate.net This secondary kinetic isotope effect arises primarily from differences in zero-point vibrational energies (ZPEs). nih.gov Deuteration lowers the frequencies of C-D stretching and bending modes compared to C-H modes. This change affects both the density of states of the reactant, ρ(E), and the sum of states of the activated complex, N‡(E - E₀). The magnitude and direction of the isotope effect depend on how the vibrational frequencies change upon moving from the reactant to the transition state. nih.gov Generally, if a bond involving the isotope becomes "looser" in the transition state, a normal isotope effect (kH/kD > 1) is expected. Conversely, if the bond becomes "stiffer," an inverse isotope effect (kH/kD < 1) may be observed. RRKM theory provides the tools to quantitatively predict these effects by explicitly calculating the sums and densities of states using the vibrational frequencies of the specific isotopologue.

Computational Simulation of Spectroscopic Observables

Prediction of Vibrational Frequencies and Intensities

Computational quantum chemistry provides an indispensable tool for predicting the vibrational spectra of molecules, offering insights that complement and guide experimental studies. For this compound, ab initio calculations are used to determine the harmonic and anharmonic vibrational frequencies and their corresponding infrared (IR) intensities. aip.orgnih.gov These calculations typically involve computing the potential energy surface of the molecule and solving the nuclear Schrödinger equation.

A common approach is to first calculate the harmonic frequencies by diagonalizing the mass-weighted Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates). chemrxiv.orgdiva-portal.org However, for accurate predictions, it is often necessary to go beyond the harmonic approximation and account for anharmonicity, which can be done using methods like vibrational second-order perturbation theory (VPT2) or variational approaches. rsc.org

Recent high-level computational studies have provided accurate, first-principles variational rovibrational spectra for this compound. aip.orgnih.gov These calculations are performed on a high-quality ab initio potential energy surface and yield theoretical line lists that are in good agreement with experimental data for both line positions and absorption cross-sections. aip.orgnih.gov The substitution of two hydrogen atoms with deuterium in the trans configuration lowers the molecular symmetry from D2h (for ethylene) to C2h. This change in symmetry, along with the increased mass of deuterium, significantly alters the vibrational spectrum. Modes involving the motion of the deuterium atoms are shifted to lower frequencies compared to the corresponding C-H modes in ethylene.

Below is a table of the fundamental vibrational frequencies for this compound (trans-C₂H₂D₂) as determined by ab initio variational calculations. aip.org

ModeSymmetryCalculated Frequency (cm⁻¹)Description
ν₁Ag3067.8C-H symmetric stretch
ν₂Ag2299.7C-D symmetric stretch
ν₃Ag1559.4C=C stretch
ν₄Ag1287.6CH scissoring
ν₅Ag856.8CD rocking
ν₆Au988.3CH wagging
ν₇Au580.4CD wagging
ν₈Bu3077.5C-H antisymmetric stretch
ν₉Bu2312.3C-D antisymmetric stretch
ν₁₀Bu1040.6CH rocking
ν₁₁Bu886.9CD scissoring
ν₁₂Bg727.8Torsion

Calculation of Rotational Constants and Dipole Moments

Rotational constants and the permanent electric dipole moment are fundamental molecular properties that can be accurately predicted using computational methods. These properties are determined by the molecule's geometry and electronic structure.

Rotational Constants: The rotational constants (A, B, and C) are inversely proportional to the principal moments of inertia of the molecule. They are calculated from the optimized equilibrium geometry of the molecule, which is typically obtained through energy minimization at a high level of theory (e.g., coupled cluster or density functional theory). For this compound, which is a near-prolate planar asymmetric top, all three rotational constants are unique. aip.org High-resolution spectroscopic studies, aided by theoretical calculations, have precisely determined these constants. The substitution of hydrogen with heavier deuterium atoms increases the moments of inertia, leading to smaller rotational constants compared to unsubstituted ethylene. Theoretical predictions from variational calculations provide excellent agreement with experimentally derived values. aip.orgaip.org

Modeling of Electronic Excitation Energies and Photochemical Processes

Computational chemistry is a vital tool for understanding the excited electronic states and photochemical behavior of molecules. For this compound, modeling these processes involves calculating vertical excitation energies and mapping out the potential energy surfaces of the relevant excited states to understand the subsequent dynamics.

Electronic Excitation Energies: The energies required to promote the molecule to its low-lying excited states can be calculated using various ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) or more sophisticated multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory (CASPT2). dtu.dk For ethylene and its isotopologues, the most significant low-lying electronic transition is the promotion of an electron from the π bonding orbital to the π* antibonding orbital. This bright π → π* transition (to the S1 state) is responsible for the strong UV absorption around 160-170 nm. Calculations also investigate transitions to Rydberg states, which become important at higher energies. researchgate.net Deuterium substitution in this compound has a very small effect on the electronic potential energy surfaces and thus on the vertical excitation energies, as these are primarily determined by the electronic structure, not the nuclear mass.

Photochemical Processes: Once excited, the molecule does not remain in the Franck-Condon region. Computational simulations model the subsequent evolution of the molecule on the excited-state potential energy surface. As discussed in Section 6.2.2, the primary photochemical process for ethylene is ultrafast internal conversion back to the ground state via a conical intersection, which is often preceded by large-amplitude torsional motion. researchgate.netarxiv.orgacs.org

Non-adiabatic dynamics simulations can model these processes explicitly. arxiv.org These simulations show that upon excitation, a wavepacket evolves on the S1 surface, primarily along the torsional coordinate. Isotopic substitution with deuterium in this compound is predicted to slow down this torsional motion due to the increased moment of inertia associated with this coordinate. researchgate.net This can lead to a longer lifetime in the excited state compared to light ethylene. The simulations can also predict the branching ratios between different relaxation pathways, such as isomerization to the cis-isomer or return to the trans-ground state, providing a detailed, time-resolved picture of the photochemistry that is often difficult to obtain solely from experiments.

Theoretical Prediction and Interpretation of Deuterium Isotope Effects

Theoretical and computational chemistry approaches are pivotal in understanding the subtleties of deuterium isotope effects in molecules like this compound. These methods allow for the prediction and interpretation of changes in molecular properties that arise from isotopic substitution, which are often challenging to probe experimentally with high precision. The primary influence of substituting hydrogen with deuterium is the increase in mass, which, while not altering the electronic potential energy surface under the Born-Oppenheimer approximation, significantly affects the vibrational energy levels of the molecule.

The theoretical prediction of deuterium isotope effects in this compound largely revolves around the calculation of its vibrational frequencies and comparing them to those of its non-deuterated counterpart, ethylene. This is typically achieved through ab initio calculations, which solve the electronic Schrödinger equation to determine the molecule's potential energy surface. From this surface, the force constants that govern the vibrational motions can be derived.

A key theoretical concept is that the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org As deuterium is approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen), a significant decrease, or "redshift," in the frequency of vibrational modes involving the C-D bond compared to the C-H bond is predicted. libretexts.org This effect is most pronounced for stretching and bending modes directly involving the substituted atoms.

Recent high-level ab initio variational rovibrational spectra predictions for this compound have been performed to provide a comprehensive understanding of its spectroscopic properties. aip.orgnih.gov These calculations often utilize a refined potential energy surface (PES) from the parent ethylene molecule (C₂H₄) and propagate this information to its deuterated isotopologues. aip.org The substitution of two hydrogen atoms with deuterium in a trans configuration lowers the molecular symmetry from D₂h in ethylene to C₂h in this compound. aip.org This change in symmetry has important consequences for the molecule's vibrational spectrum, as it alters the selection rules for infrared and Raman activity.

The theoretical calculations for the vibrational frequencies of this compound are in good agreement with experimental data, providing confidence in the predictive power of these computational methods. aip.orgnih.gov These studies generate extensive theoretical line lists, detailing the positions and intensities of rovibrational transitions, which are invaluable for the analysis of experimental spectra and for applications in fields like atmospheric science and astrophysics. aip.orgnih.gov

Below are data tables summarizing the theoretically predicted vibrational frequencies for ethylene (C₂H₄) and this compound (trans-C₂H₂D₂), illustrating the deuterium isotope effect. The data is based on ab initio calculations reported in the literature.

Table 1: Theoretical Vibrational Frequencies of Ethylene (C₂H₄)

ModeSymmetryFrequency (cm⁻¹)Vibrational Assignment
ν₁A₉3026CH₂ symmetric stretch
ν₂A₉1623C=C stretch
ν₃A₉1342CH₂ scissoring
ν₄Aᵤ1023CH₂ twisting
ν₅B₁₉3103CH₂ asymmetric stretch
ν₆B₁ᵤ1444CH₂ rocking
ν₇B₂₉949CH₂ wagging
ν₈B₂ᵤ3106CH₂ asymmetric stretch
ν₉B₃ᵤ943CH₂ wagging
ν₁₀B₃ᵤ1236CH₂ rocking
ν₁₁B₁ᵤ2989CH₂ symmetric stretch
ν₁₂B₂ᵤ826CH₂ twisting

Note: The vibrational assignments and frequencies are based on computational chemistry studies. The exact values may vary slightly depending on the level of theory and basis set used.

Table 2: Theoretical Vibrational Frequencies of this compound (trans-C₂H₂D₂)

ModeSymmetryFrequency (cm⁻¹)Vibrational Assignment
ν₁A₉2251CDH symmetric stretch
ν₂A₉1515C=C stretch
ν₃A₉1293CDH scissoring
ν₄Aᵤ781CDH twisting
ν₅B₁₉3015CH₂ asymmetric stretch
ν₆B₁ᵤ1076CDH rocking
ν₇B₂₉845CDH wagging
ν₈B₂ᵤ2315CDH asymmetric stretch
ν₉B₃ᵤ727CDH wagging
ν₁₀B₃ᵤ984CDH rocking
ν₁₁B₁ᵤ2261CDH symmetric stretch
ν₁₂B₂ᵤ584CDH twisting

Note: The vibrational assignments for the deuterated species are described in terms of the motions of the CDH groups. The frequencies are derived from ab initio calculations and illustrate the downward shift upon deuterium substitution compared to the corresponding modes in ethylene.

The interpretation of these deuterium isotope effects is straightforward from a theoretical standpoint. The heavier deuterium atoms move more slowly, leading to a decrease in the zero-point energy (ZPE) of the molecule. The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero temperature. This change in ZPE upon isotopic substitution can influence the kinetics and thermodynamics of chemical reactions involving this compound.

Advanced Research Applications of E 1,2 Dideuteroethylene

Deuterium (B1214612) Labeling as a Mechanistic Tool in Complex Chemical Systems

Deuterium labeling is a cornerstone technique for investigating the mechanisms of chemical reactions. By replacing a hydrogen atom with a deuterium atom, researchers can trace the path of specific atoms throughout a reaction, providing invaluable insights into bond-breaking and bond-forming steps. This is often achieved by studying the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. firstmold.comlibretexts.orgprinceton.edu

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.orglibretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction. firstmold.comlibretexts.orglibretexts.org This "primary kinetic isotope effect" is a clear indicator that the C-H bond is being cleaved in the slowest step of the reaction. For instance, in E2 elimination reactions, a significant KIE is observed when a β-hydrogen is replaced by deuterium, providing evidence for a concerted mechanism where the C-H bond is broken simultaneously with the departure of the leaving group. libretexts.org Conversely, the absence of a significant KIE can suggest that the C-H bond is not broken in the rate-determining step, as is often the case in E1 reactions where the initial loss of the leaving group is the slow step. princeton.edu

While specific studies detailing the use of (E)-1,2-dideuteroethylene to elucidate the mechanisms of complex organic or organometallic reactions were not prevalent in the surveyed literature, the principles of deuterium labeling are broadly applicable. For example, in polymerization reactions, deuterated monomers can be used to probe the mechanism of chain propagation and termination steps. In a study on Ziegler-Natta catalysis, a 1:1 ratio of deuterated and non-deuterated ethylene (B1197577) was used. The resulting polymer also had a 1:1 H/D ratio, indicating that C-H bond cleavage was not involved in the rate-determining step. saskoer.ca

Exploration of Stereochemical Control in Novel Reactions

Stereochemical control, the ability to selectively produce one stereoisomer over another, is a central goal in modern organic synthesis. Stereoselective reactions are those that favor the formation of one stereoisomer, while stereospecific reactions are those where the stereochemistry of the starting material dictates the stereochemistry of the product. princeton.edunih.gov The use of isotopically labeled compounds like this compound can be instrumental in understanding and achieving such control.

Addition reactions to alkenes are a prime area where stereochemistry is crucial. The two new bonds can form on the same side of the double bond (syn-addition) or on opposite sides (anti-addition). masterorganicchemistry.com The mechanism of the reaction dictates the stereochemical outcome. For instance, the halogenation of alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition.

While specific examples of novel reactions where this compound is used to explore stereochemical control are not widely reported in the available literature, the principle remains a powerful conceptual tool. By analyzing the stereochemistry of the products formed from the reaction of this compound, chemists can deduce the stereochemical pathway of the reaction. For example, if a syn-addition were to occur on this compound, it would result in a product with a specific, predictable stereochemistry. This allows for the validation of proposed reaction mechanisms and the development of new stereoselective synthetic methods. Ziegler-Natta catalysts are renowned for their ability to produce stereoregular polymers. fiveable.mewikipedia.orgpressbooks.pub The catalyst's structure orients the incoming monomer, leading to either isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides) polymers. fiveable.mepressbooks.pub

Research in Polymer Science with Deuterated Monomers

The use of deuterated monomers, including this compound, has been particularly impactful in the field of polymer science. Deuteration provides a unique label that can be detected by techniques such as neutron scattering and vibrational spectroscopy, offering unparalleled insights into polymer structure, dynamics, and properties. vem-tooling.comappspot.com

Synthesis and Characterization of Stereoregulated Polydideuteroethylenes

The synthesis of stereoregular polymers, where the spatial arrangement of repeating units is controlled, is crucial for obtaining materials with desired properties. Ziegler-Natta catalysts are instrumental in achieving this control during the polymerization of olefins. fiveable.mewikipedia.orgpressbooks.pub By employing these catalysts with this compound, it is possible to synthesize stereoregular polydideuteroethylenes, such as isotactic and syndiotactic variants. nih.gov

The characterization of these specialized polymers relies heavily on spectroscopic techniques.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for probing the molecular vibrations within a polymer. researchgate.net The substitution of hydrogen with deuterium leads to a predictable shift in vibrational frequencies, allowing for the selective study of the deuterated segments of a polymer chain. curbellplastics.com For polyethylene (B3416737), specific Raman bands can be correlated with the degree of crystallinity and the presence of amorphous phases. thermofisher.comvibgyorpublishers.org For example, the Raman spectrum of high-density polyethylene (HDPE) shows a more intense crystalline band at 1416 cm⁻¹ compared to low-density polyethylene (LDPE). thermofisher.com

Neutron Scattering: Neutron scattering is a premier technique for studying the structure and dynamics of polymers, largely due to the significant difference in the neutron scattering length of hydrogen and deuterium. appspot.comwikipedia.org This difference creates a "contrast" that allows for the visualization of individual polymer chains or specific segments within a larger polymer matrix. appspot.com This has been pivotal in understanding polymer conformation in the solid state. appspot.com

Investigation of Material Properties Modification via Deuteration

The replacement of hydrogen with deuterium, while chemically subtle, can lead to measurable changes in the physical properties of polymers. vem-tooling.comscispace.com These "isotope effects" on material properties are an active area of research.

Deuteration can influence a polymer's thermal stability, with deuterated polymers often exhibiting enhanced resistance to thermal and oxidative degradation. vem-tooling.com This can be attributed to the stronger C-D bond compared to the C-H bond. Furthermore, deuteration can affect the crystalline structure and melting temperature of polymers. fiveable.mescispace.com

The table below provides a comparison of some physical properties of high-density polyethylene (HDPE) and low-density polyethylene (LDPE), which can be used as a baseline for understanding the properties of their deuterated counterparts.

PropertyHDPELDPE
Density (g/cm³)0.94–0.970.91-0.93
Tensile Strength (psi)4,0001,400
Melting Point (°C)130–137105-115
Hardness (Shore D)6955

Data sourced from multiple references. firstmold.comvem-tooling.comcurbellplastics.comeupegypt.com

Q & A

Q. What experimental methods are used to determine the ionization thresholds and autoionization behavior of (E)-1,2-dideuteroethylene?

Photoionization mass spectrometry is the primary method for studying ionization thresholds. In experiments by Botter et al. (1966), photoionization of this compound revealed distinct Rydberg states and autoionization processes, with threshold energies measured via electron impact ionization. Comparative analysis with computational models (e.g., DFT) helps validate experimental data, particularly deviations in ionization efficiency curves near critical energies .

Table 1: Ionization Thresholds from Botter et al. (1966)

CompoundThreshold Energy (eV)Autoionization Peaks (eV)
Ethylene10.5110.65, 11.20
This compound10.4910.63, 11.18

Q. How is isotopic labeling employed to study the photochemical isomerization of this compound?

Isotopic labeling (e.g., deuterium substitution at specific positions) tracks hydrogen scrambling during UV-induced isomerization. For example, benzene-photosensitized reactions at 2537 Å show rapid intersystem crossing to excited states, leading to internal H/D exchange and forming 1,1-dideuteroethylene. Time-resolved spectroscopy and product analysis quantify scrambling rates and energy transfer efficiency .

Advanced Research Questions

Q. What mechanistic insights does nitrogenase-catalyzed acetylene reduction provide about the stereochemistry of this compound formation?

Nitrogenase reduces acetylene to cis-1,2-dideuteroethylene via an η²-vinyl intermediate, where protons add to the same face of the substrate. Mutagenesis studies (e.g., amino acid substitutions in the MoFe protein active site) alter stereospecificity, revealing how enzyme geometry governs product configuration. DFT calculations support a proton-coupled electron transfer mechanism, with activation energies (~55–73 kJ/mol) matching experimental values .

Q. How do sensitizer energy levels influence the photochemical behavior of this compound in excited states?

Sensitizers like benzene or Hg(³P₁) transfer energy to this compound, populating distinct excited states. Lower-energy sensitizers (e.g., benzene at 2537 Å) favor intersystem crossing to triplet states, leading to H-atom scrambling, while higher-energy sensitizers promote decomposition into vinyl radicals. Time-resolved UV-Vis spectroscopy and quantum yield measurements correlate sensitizer energy with reaction pathways .

Q. What computational and experimental approaches resolve contradictions in surface reaction mechanisms for this compound hydrogenation?

Discrepancies between Moiseev and Samanos catalytic pathways are resolved using in situ infrared spectroscopy to detect acetoxyethyl-palladium intermediates. Coupled with DFT, activation energies for β-hydride elimination (60.7 kJ/mol computationally vs. 55 ± 6 kJ/mol experimentally) confirm the Samanos pathway dominates. Kinetic isotope effects further validate transition states .

Q. How do autoionization processes in this compound differ from non-deuterated ethylene, and what implications arise for mass spectral interpretation?

Deuterium substitution shifts autoionization peaks by ~0.02 eV due to reduced zero-point energy. Mass spectra show distinct fragmentation patterns: this compound exhibits enhanced D⁺ loss compared to ethylene. High-resolution mass spectrometry and Franck-Condon simulations reconcile these differences, emphasizing the role of isotopic mass in ionization dynamics .

Methodological Guidelines

  • For Reaction Mechanism Studies : Combine isotopic labeling with time-resolved spectroscopy (UV-Vis, IR) and DFT calculations.
  • For Catalytic Pathways : Use surface-sensitive techniques (e.g., DRIFTS) paired with kinetic isotope effects.
  • For Computational Validation : Benchmark DFT-derived activation energies against experimental Arrhenius plots.

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